1,3-Diiodonaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

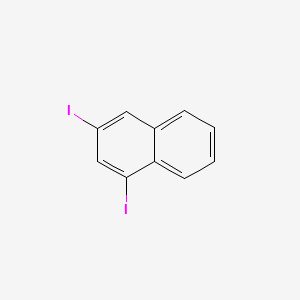

1,3-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two iodine atoms are substituted at the 1 and 3 positions of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Diiodonaphthalene can be synthesized through a highly regioselective iodocyclization process. This method involves a sequential cascade reaction that introduces the dihalogenated moiety into the naphthalene ring under mild conditions. The reaction typically yields highly substituted 1,3-diiodinated naphthalene derivatives with up to 99% efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of iodinating agents and suitable reaction conditions to achieve high yields. The process may involve the use of catalysts and solvents to facilitate the iodination reaction.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Diiodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Coupling Reactions: this compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Aplicaciones Científicas De Investigación

1,3-Diiodonaphthalene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules

Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: The compound can be used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mecanismo De Acción

The mechanism of action of 1,3-diiodonaphthalene involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with different molecular targets and pathways, depending on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

1,8-Diiodonaphthalene: Another diiodinated naphthalene derivative with iodine atoms at the 1 and 8 positions.

1,5-Diiodonaphthalene: A compound with iodine atoms at the 1 and 5 positions of the naphthalene ring.

Uniqueness

1,3-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms at the 1 and 3 positions. This arrangement allows for distinct chemical reactivity and potential applications compared to other diiodinated naphthalene derivatives. The regioselective synthesis and high yield of this compound make it a valuable compound in various fields of research and industry.

Actividad Biológica

1,3-Diiodonaphthalene is an organic compound with significant potential in various biological applications. This compound, characterized by the presence of two iodine atoms at the 1 and 3 positions of the naphthalene ring, has garnered attention for its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound has the molecular formula C10H6I2. The positioning of the iodine atoms significantly influences its reactivity and interactions with biological systems. The presence of iodine can facilitate various biochemical reactions, making it a candidate for further research in medicinal chemistry.

Mechanisms of Biological Activity

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Its iodine content is known to disrupt microbial cell membranes and inhibit enzymatic functions within bacteria, which can lead to cell death. The compound's efficacy against specific pathogens remains an area of ongoing investigation.

Anticancer Potential:

Studies have suggested that this compound may have anticancer properties. It is believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. The compound's ability to interact with DNA and influence gene expression is also being explored as a potential therapeutic avenue.

Table 1: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anticancer | Induction of apoptosis in cancer cells | Modulation of signaling pathways |

| Enzyme Inhibition | Potential interference with enzyme function | Interaction with active sites on enzymes |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that the compound could be developed as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. Flow cytometry analysis revealed that the compound induced significant changes in cell cycle distribution, promoting cell death in a dose-dependent manner.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are not extensively documented; however, iodinated compounds typically exhibit good absorption and distribution within biological systems. Metabolism likely occurs in the liver, where iodine is released and may influence thyroid hormone levels. Further studies are needed to elucidate the metabolic pathways specific to this compound.

Propiedades

IUPAC Name |

1,3-diiodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNWQMBXWXLEIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704763 |

Source

|

| Record name | 1,3-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102589-07-1 |

Source

|

| Record name | 1,3-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.